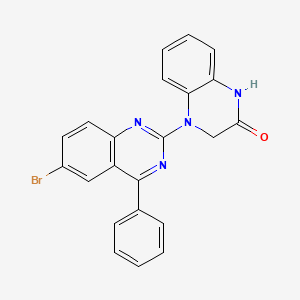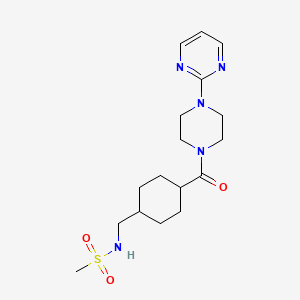
N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide” is a chemical compound. It is a part of the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For example, the crystal system at 100 K is triclinic, with specific parameters .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it has been shown that certain compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the Bioaccumulation Estimates from Log Kow (BCFWIN v2.17) are available .Scientific Research Applications
Multifunctional Antioxidants for Age-related Diseases
Research has explored analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for their potential in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD). These compounds have shown protective effects against cell viability decrease and reduced glutathione levels induced by oxidative stress in various human cell lines, suggesting their potential as preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Antimicrobial Agents
A series of novel compounds including N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide derivatives have been synthesized and screened for their antimicrobial activity. These studies have identified compounds with potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Synthesis of Novel Compounds with Therapeutic Applications
Research on the synthesis of derivatives of this compound has led to the discovery of compounds with significant antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents. These studies involve nucleophilic substitution reactions to create compounds evaluated for their effects on cell viability, offering insights into the development of new cancer treatments (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Future Directions
Mechanism of Action
Target of Action
The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase .
Mode of Action
This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions .
Biochemical Pathways
It may also affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis H37Ra .
Result of Action
properties
IUPAC Name |
N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYYYFMJNMMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


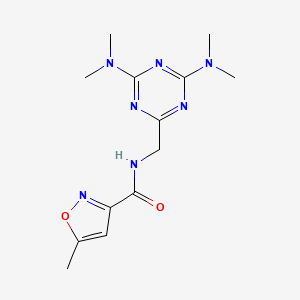
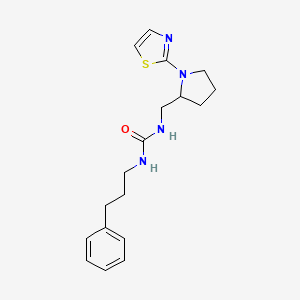
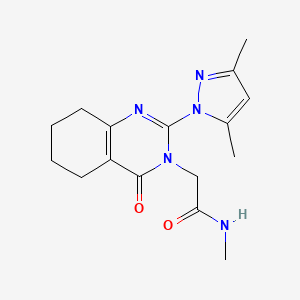
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)

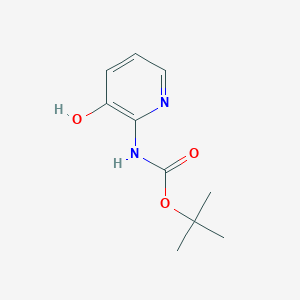
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
